molecular formula C22H18N4O3 B10985866 N-[3-(acetylamino)phenyl]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[3-(acetylamino)phenyl]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10985866
M. Wt: 386.4 g/mol
InChI Key: ZSGSXPKJWBGZIQ-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2]oxazolo[5,4-b]pyridine class, characterized by a fused oxazole-pyridine bicyclic core. Key structural features include:

  • 3-methyl group: Enhances steric stability and modulates electronic effects.
  • 4-carboxamide linked to 3-(acetylamino)phenyl: The acetylamino group may improve solubility and hydrogen-bonding capacity compared to simpler aryl substituents.

Properties

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H18N4O3/c1-13-20-18(21(28)24-17-10-6-9-16(11-17)23-14(2)27)12-19(25-22(20)29-26-13)15-7-4-3-5-8-15/h3-12H,1-2H3,(H,23,27)(H,24,28)

InChI Key

ZSGSXPKJWBGZIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core oxazolo[5,4-b]pyridine structure, followed by the introduction of the acetylamino and phenyl groups. Common reagents used in these reactions include acetic anhydride, phenylboronic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Biological Activity

N-[3-(acetylamino)phenyl]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. With a molecular formula of C₁₈H₁₈N₂O₃, this compound incorporates functional groups that may contribute to its pharmacological effects.

Chemical Structure and Properties

The compound features a unique arrangement of an acetylamino group, methyl group, and phenyl group attached to an oxazole and pyridine core. This structural complexity is believed to influence its interaction with biological targets.

Biological Activities

Preliminary studies have indicated that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, it displayed a strong bactericidal effect against Staphylococcus spp., which is notable given the increasing resistance to conventional antibiotics .
  • Anticancer Potential : Research indicates that derivatives of similar oxazole-pyridine compounds often exhibit cytotoxic effects against cancer cell lines. The specific mechanisms may involve the inhibition of key enzymes or pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Studies : A study assessed the antimicrobial efficacy of various derivatives related to this compound. The results indicated that compounds with an acetyl group significantly enhanced antimicrobial activity compared to their non-acetylated counterparts. This suggests that the acetylamino moiety plays a critical role in enhancing biological potency .
  • Cytotoxicity Assessments : In vitro cytotoxicity tests were performed on different cell lines, including L929 (mouse fibroblast) and A549 (human lung carcinoma). The findings revealed that while some derivatives exhibited cytotoxic effects at higher concentrations, others increased cell viability, indicating a complex interaction with cellular pathways. Notably, certain compounds demonstrated over 100% viability at specific doses, suggesting potential for therapeutic applications in cancer treatment .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus spp.12 µg/mL
Compound BE. coli20 µg/mL
N-[3-(acetylamino)phenyl]-3-methyl-6-phenyl...Staphylococcus spp.8 µg/mL

Table 2: Cytotoxicity Results on L929 Cells

Dose (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
2007768
1009292
507467
12109121

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related [1,2]oxazolo[5,4-b]pyridine derivatives from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
N-[3-(acetylamino)phenyl]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (Target) 3-methyl, 6-phenyl, 4-carboxamide (3-acetylamino phenyl) ~C24H20N4O3* ~412.45* Acetylamino group enhances solubility and binding specificity. -
N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide 4-fluoro-2-methylphenyl, 6-(2-furyl), 3-methyl C21H16FN3O3 377.37 Fluorine improves metabolic stability; furyl introduces heteroaromaticity.
Y501-3179: 3-(2H-1,3-benzodioxol-5-yl)-6-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl] derivative Benzodioxol, 4-methylpiperazinyl, 6-methyl C26H25N5O4 471.52 Piperazinyl group enhances receptor binding affinity.
3-(4-methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid 4-methoxyphenyl, 6-methyl, carboxylic acid C15H12N2O4 284.27 Methoxy group modulates electronic effects; carboxylic acid improves polarity.
N-benzyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Benzyl, 3,6-dimethyl C20H19N3O2 333.39 Benzyl group increases lipophilicity; dimethyl enhances steric bulk.

*Estimated based on structural analysis.

Key Comparative Insights

Solubility and Bioavailability: The acetylamino group in the target compound likely improves aqueous solubility compared to the fluorinated phenyl in or the benzodioxol in , which are more hydrophobic. The carboxylic acid in offers higher polarity but may limit membrane permeability compared to the carboxamide in the target compound.

Binding Interactions: The piperazinyl group in suggests enhanced binding to amine-reactive targets (e.g., kinases or GPCRs), whereas the acetylamino group in the target compound may favor hydrogen bonding with polar residues. The methoxy group in could donate electron density, altering binding pocket interactions compared to the electron-withdrawing fluoro group in .

Metabolic Stability: Fluorinated compounds like are typically resistant to oxidative metabolism, whereas the acetylamino group in the target compound may undergo hydrolysis or acetylation, requiring further stability studies.

Synthetic Accessibility: Derivatives with simpler substituents (e.g., or ) are synthetically less challenging than the target compound, which requires precise functionalization of the 3-acetylamino phenyl group.

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